Pleurocidin-like peptide Hb18
CAS No.:
Cat. No.: VC3668486
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Biological Activity and Mechanism of Action
Antimicrobial Properties
Pleurocidin-like peptide Hb18 demonstrates both antibacterial and antifungal activity . This dual-action profile makes it particularly interesting from a research perspective, especially given the rising challenges posed by multidrug-resistant pathogens.
While specific activity data for Hb18 is limited in the available literature, studies on related pleurocidin-like peptides have shown broad-spectrum activity against gram-positive and gram-negative bacteria, including challenging pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), as well as the fungal pathogen Candida albicans .
Membrane Selectivity
A particularly valuable characteristic of pleurocidin is its ability to distinguish between microbial and mammalian cell membranes. The peptide exhibits antimicrobial activity against bacteria and fungi while demonstrating very low hemolytic activity against human red blood cells .
The basis for this selectivity appears to lie in the different composition of microbial versus mammalian membranes. Cholesterol molecules present in mammalian cell membranes help these structures maintain their integrity when exposed to pleurocidin . This membrane selectivity is crucial for the potential development of these peptides as therapeutic agents, as it suggests they might exhibit antimicrobial efficacy with minimal host toxicity.
Genetic Aspects and Structural Relationships
Genetic Organization
Research into pleurocidin-like peptides has revealed interesting patterns in their genetic organization. All genes encoding pleurocidin-like peptides contain two introns within the coding sequence and one intron just upstream of the initiator .
An aspect of particular interest is that pleurocidin genes described in winter flounder share common flanking sequences: a signal peptide at the N terminus and an acidic peptide at the C terminus . The C-terminal portion likely neutralizes the positive charge of the active peptide, allowing secretion and protecting the host from potential peptide toxicity . This genetic organization differs from other antimicrobial peptide families like cathelicidins, where the pre-pro portion occurs at the N terminus of the mature peptide .
Structure-Activity Relationships
Studies on various pleurocidin-like peptides have yielded valuable insights into structure-activity relationships. For example, researchers have observed that the presence of an XVGK motif (where X is H, K, or T) is common among several active peptides . In some cases, this motif is even doubled (as in HVGKHVGK), potentially creating a highly bactericidal amphipathic helix .
Even minor substitutions in the amino acid sequence can significantly impact antimicrobial activity. Some peptides with 80% sequence identity but different activities suggest that specific amino acid positions may be particularly important for determining antimicrobial properties .
Research Applications and Considerations
Current Research Status
Pleurocidin-like peptide Hb18 is currently available for research purposes, with commercial sources offering the synthetic peptide at high purity levels . Its dual antibacterial and antifungal properties make it a valuable tool for investigations into novel antimicrobial mechanisms and potential therapeutic applications.
Research on pleurocidin-like peptides has employed various advanced techniques, including NMR structural studies and molecular dynamics simulations, to elucidate their structures and interactions with different membrane models . These studies contribute to our understanding of how these peptides function and may guide efforts to optimize their properties for specific applications.
Technical Considerations
When working with synthetic peptides like Hb18, several technical factors must be considered. These peptides are typically delivered as lyophilized trifluoroacetic acid (TFA) salts, which can contain as much as 10-45% TFA . This is significant because TFA can cause inexplicable discrepancies in assay data, potentially inhibiting cellular proliferation in some instances while increasing cell viability in others .
For applications involving cellular assays, peptides that will be used as active pharmaceutical ingredients (APIs), or in manufactured products, TFA removal services are recommended . This is particularly important for hydrophilic peptides containing numerous basic residues .
Data Tables
Table 1: Properties of Pleurocidin-like peptide Hb18
| Property | Description |
|---|---|
| Full Name | Pleurocidin-like peptide Hb18 |
| Source Organism | Hippoglossus hippoglossus (Atlantic halibut) |
| Amino Acid Sequence | GFLGILFHGVHHGRKKALQMNSERRS |
| Three-letter Code | Gly-Phe-Leu-Gly-Ile-Leu-Phe-His-Gly-Val-His-His-Gly-Arg-Lys-Lys-Ala-Leu-Gln-Met-Asn-Ser-Glu-Arg-Arg-Ser |
| Length | 26 amino acids |
| Biological Activity | Antibacterial, Antifungal |
| Physical Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Peptide Purity (HPLC) | >95% |
| Research Application | For research use only; not intended for diagnostic or therapeutic use |
Table 2: Comparison of Pleurocidin-like peptide Hb18 with Original Pleurocidin
| Feature | Pleurocidin-like peptide Hb18 | Original Pleurocidin |
|---|---|---|
| Source | Hippoglossus hippoglossus (Atlantic halibut) | Pseudopleuronectes americanus (Winter flounder) |
| Length | 26 amino acids | 25 amino acids |
| Structure in Aqueous Solution | Not specifically reported | Random coil conformation |
| Structure in Membrane Environment | Not specifically reported | Alpha-helical structure |
| Location in DPC Micelles | Not specifically reported | Contained within micelle, not on surface |
| Molecules per Micelle | Not specifically reported | At least two |
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